molecular formula C20H20N2O6 B2738856 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 2034330-00-0

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2738856
CAS No.: 2034330-00-0
M. Wt: 384.388
InChI Key: QFYLRQXUAJRVQJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features multiple functional groups, including furan rings, a hydroxyethyl group, and an oxalamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step might involve the reaction of a furan derivative with an epoxide or a halohydrin under basic conditions.

    Formation of the oxalamide moiety: This can be done by reacting an oxalyl chloride with the appropriate amine derivatives under controlled conditions to avoid side reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that can dissolve all reactants and products efficiently.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-furyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is unique due to the presence of two furan rings and a hydroxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-13-5-6-16(26-2)15(10-13)22-19(24)18(23)21-12-20(25,14-7-9-27-11-14)17-4-3-8-28-17/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYLRQXUAJRVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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